4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a tetrazole ring, a tert-butyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl hydroperoxide as a methyl source.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-tert-butylbenzoyl chloride with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The tetrazole ring and benzamide moiety can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine: This compound also contains a tetrazole ring and tert-butyl groups, but it has a bipyridine moiety instead of a benzamide.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrazole: This compound features multiple tetrazole rings and is used in similar applications.
Uniqueness
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
883294-03-9 |
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Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O/c1-18(2,3)14-9-7-13(8-10-14)17(24)20-15-5-4-6-16(11-15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24) |
InChI Key |
FFXOETPOXOYRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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